

An In-depth Technical Guide to the Structure and Utility of 1-Acetylcyclohexanol

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Compound of Interest

Compound Name: 1-ACETYLCYCLOHEXANOL

Cat. No.: B075591

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Abstract

1-Acetylcyclohexanol (CAS No. 1123-27-9) is a bifunctional organic molecule featuring a tertiary alcohol and a ketone on a cyclohexane scaffold. This unique α -hydroxy ketone structure makes it a valuable intermediate in various fields, including pharmaceuticals, fragrances, and polymer synthesis.[1][2] This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, plausible synthetic routes, and characteristic reactivity. Tailored for researchers and drug development professionals, this document synthesizes foundational chemical principles with practical insights into the molecule's synthetic utility and potential applications.

Introduction: The α -Hydroxy Ketone Moiety in a Cycloalkane Framework

1-Acetylcyclohexanol, systematically named 1-(1-hydroxycyclohexyl)ethanone, possesses a unique structural architecture where a hydroxyl group and an acetyl group are attached to the same quaternary carbon of a cyclohexane ring. This arrangement classifies it as a tertiary α -hydroxy ketone, a functional group motif that is a cornerstone in synthetic organic chemistry and is found in numerous biologically active compounds.[3] The juxtaposition of the nucleophilic hydroxyl group and the electrophilic carbonyl group on adjacent carbons dictates its chemical behavior and opens diverse avenues for synthetic transformations.

The cyclohexane ring, which typically exists in a stable chair conformation, imparts specific steric and stereoelectronic properties that influence the molecule's reactivity and its potential as a chiral building block in asymmetric synthesis. Understanding the interplay between these structural features is paramount for its effective utilization in complex molecule synthesis.

Physicochemical Properties

The fundamental physicochemical properties of **1-acetylcyclohexanol** are summarized in the table below. While comprehensive experimental data for this specific molecule is not widely published, the available information provides a baseline for its handling and application in a laboratory setting.

Property	Value	Source(s)
IUPAC Name	1-(1-hydroxycyclohexyl)ethanone	[2]
Synonyms	1-Acetylcyclohexanol	[1]
CAS Number	1123-27-9	[1]
Molecular Formula	C ₈ H ₁₄ O ₂	[1]
Molecular Weight	142.20 g/mol	[4]
Appearance	Yellow liquid	[1]
Purity	≥ 95%	[1]
Storage Conditions	Store at 0-8°C	[1]
Boiling Point	Not available	[4]
Melting Point	Not available	[4]
Density	Not available	[4]

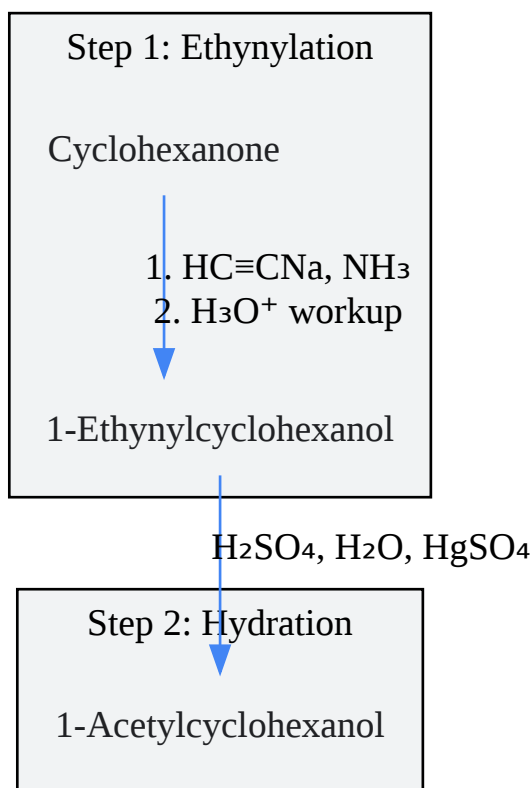
Synthesis and Mechanistic Considerations

While specific, detailed protocols for the synthesis of **1-acetylcyclohexanol** are not abundant in readily accessible literature, its structure as a tertiary α -hydroxy ketone suggests several

plausible synthetic strategies. One of the most direct and industrially relevant methods would likely involve a two-step process starting from cyclohexanone: 1) Ethynylation to form 1-ethynylcyclohexanol, followed by 2) Hydration of the alkyne.

Proposed Synthetic Pathway: From Cyclohexanone to 1-Acetylcyclohexanol

The reaction begins with the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of cyclohexanone. The acetylide is typically generated in situ from acetylene gas and a strong base. The resulting alkoxide is then protonated upon workup to yield 1-ethynylcyclohexanol. Subsequent hydration of the terminal alkyne, typically catalyzed by mercury(II) salts in acidic media (Markovnikov hydration), would proceed via an enol intermediate that tautomerizes to the more stable ketone, yielding the final product, **1-acetylcyclohexanol**.



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Caption: Proposed two-step synthesis of **1-acetylcyclohexanol**.

Representative Experimental Protocol (General Method)

This protocol is a representative example for the synthesis of tertiary α -hydroxy ketones and should be adapted and optimized for the specific synthesis of **1-acetylcyclohexanol**.

Step 1: Synthesis of 1-Ethynylcyclohexanol

- In a three-necked flask equipped with a stirrer, dropping funnel, and a gas inlet, suspend sodium methylate in an appropriate solvent like dibutyl carbitol under an inert atmosphere.[5]
- Saturate the suspension with acetylene gas at a controlled pressure (e.g., 200 p.s.i.g.) and room temperature.[5]
- Slowly add cyclohexanone to the reaction mixture, maintaining the temperature and acetylene pressure. The molar ratio of cyclohexanone to sodium methylate should be optimized, typically around 0.33 to 1.[5]
- After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.
- Carefully release the pressure and hydrolyze the reaction product with water.
- Separate the organic layer, neutralize any residual base, dry with an anhydrous salt (e.g., MgSO_4), and purify by vacuum distillation to obtain 1-ethynylcyclohexanol.[5]

Step 2: Hydration to **1-Acetylcyclohexanol**

- To a solution of 1-ethynylcyclohexanol in aqueous sulfuric acid, add a catalytic amount of mercury(II) sulfate.
- Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Cool the reaction mixture, and extract the product with an organic solvent (e.g., diethyl ether).
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or vacuum distillation to yield **1-acetylcyclohexanol**.

Structural Elucidation via Spectroscopic Methods

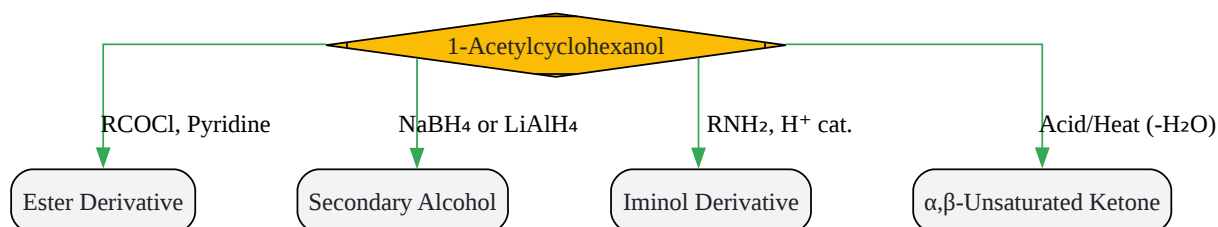
Due to the scarcity of published experimental spectra for **1-acetylcyclohexanol**, this section outlines the predicted spectroscopic characteristics based on the known effects of its functional groups. These predictions are essential for the structural verification of the synthesized compound.

Spectroscopic Method	Functional Group	Predicted Chemical Shift / Absorption Range	Rationale
FT-IR	O-H (alcohol)	3500-3200 cm ⁻¹ (broad)	Characteristic broad absorption for hydrogen-bonded hydroxyl groups.
C=O (ketone)	1715-1690 cm ⁻¹ (strong)	Typical strong, sharp absorption for a saturated aliphatic ketone.	
¹ H NMR	-OH	δ 3.0-4.0 ppm (singlet, broad)	The chemical shift is variable and depends on concentration and solvent; the proton is exchangeable with D ₂ O.
-COCH ₃	δ 2.1-2.3 ppm (singlet, 3H)	Singlet for the methyl protons adjacent to a carbonyl group.	
Cyclohexane-H	δ 1.2-1.8 ppm (multiplet, 10H)	Complex multiplet for the ten protons on the cyclohexane ring.	
¹³ C NMR	C-OH (quaternary)	δ 70-80 ppm	Quaternary carbon attached to the hydroxyl group.
C=O (ketone)	δ 205-215 ppm	Carbonyl carbon of the ketone, highly deshielded.	
-COCH ₃	δ 25-35 ppm	Methyl carbon of the acetyl group.	

Cyclohexane-C	δ 20-40 ppm	Carbons of the cyclohexane ring.	
Mass Spectrometry	Molecular Ion (M^+)	$m/z = 142$	Corresponds to the molecular weight of $C_8H_{14}O_2$.
Fragmentation	$m/z = 99$ ($M - 43$)	Loss of the acetyl group ($\bullet COCH_3$) is a characteristic fragmentation pathway.	
Fragmentation	$m/z = 43$	Fragment corresponding to the acetyl cation ($[CH_3CO]^+$).	

Chemical Reactivity and Synthetic Utility

The dual functionality of **1-acetylcyclohexanol** makes it a versatile synthetic intermediate. The tertiary alcohol can undergo reactions such as esterification and etherification, while the ketone carbonyl is susceptible to nucleophilic attack, reduction, and condensation reactions.



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